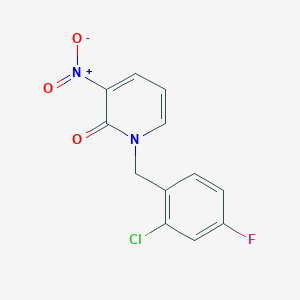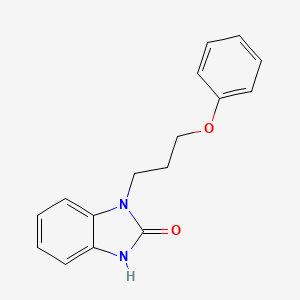![molecular formula C19H28N4O3 B5536520 1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)
1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is a compound of significant interest due to its structural uniqueness and potential for biological activity. The compound features a complex structure with the integration of a 1,2,4-oxadiazole ring, which is known for its relevance in medicinal chemistry due to the diverse pharmacological properties associated with this moiety (Kharchenko, Detistov, & Orlov, 2008).
Synthesis Analysis
The synthesis of such compounds typically involves one-pot condensation strategies, utilizing precursors like 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, leading to the formation of bicyclic systems with the 1,2,4-oxadiazole ring. These syntheses are confirmed through methods such as IR, 1H NMR, and mass spectrometry, showcasing the compound's intricate design and successful integration of the desired functional groups (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction and DFT calculations, reveals the compound's detailed geometry, including bond lengths, angles, and conformational preferences. These analyses provide insights into the molecular interactions and stability critical for understanding the compound's chemical reactivity and potential biological interactions (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The compound's chemical reactivity includes interactions with various reagents and potential for participating in cycloaddition reactions, contributing to the synthesis of novel compounds with diverse biological activities. The presence of functional groups like the oxadiazole moiety influences its chemical properties, including electrophilic and nucleophilic reactions, showcasing its versatility in synthetic chemistry (Kumar & Perumal, 2007).
科学的研究の応用
Pharmacokinetics and Metabolism
Compounds with complex structures similar to the mentioned chemical often undergo extensive pharmacokinetic and metabolic studies to understand their disposition, metabolism, and excretion in humans. For example, the study of the disposition and metabolism of SB-649868, an orexin receptor antagonist, revealed insights into its elimination pathways, highlighting the importance of such studies for drug development (Renzulli et al., 2011).
Molecular Imaging and Receptor Occupancy
Molecular imaging techniques, such as positron emission tomography (PET), utilize compounds that can bind to specific brain receptors to visualize and quantify receptor occupancy in vivo. This approach helps in the development and therapeutic monitoring of drugs targeting specific receptors in the brain (Ametamey et al., 2007).
Biomarker Development
Compounds are also studied for their potential as biomarkers of exposure to environmental or dietary carcinogens, as seen in the research on heterocyclic aromatic amines (HAs) in cooked foods. Such studies aim to assess human exposure levels and understand the risk factors associated with diet-related carcinogenesis (Wakabayashi et al., 1993).
将来の方向性
特性
IUPAC Name |
1-cyclopentyl-4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-13-20-17(26-21-13)10-14-6-8-22(9-7-14)19(25)15-11-18(24)23(12-15)16-4-2-3-5-16/h14-16H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIUXGKVKIJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)


![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
